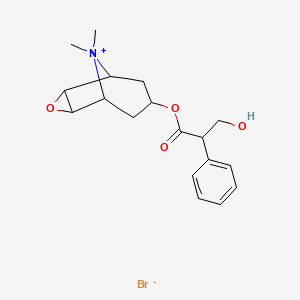

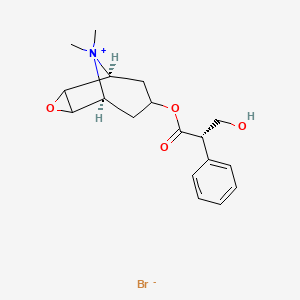

Methylscopolamine bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylscopolamine bromide, also known as methscopolamine bromide, is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. It is primarily used to treat peptic ulcers, nausea, vomiting, and motion sickness. This compound is a quaternary ammonium derivative of scopolamine and is classified as an anticholinergic agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methylscopolamine bromide is synthesized through the methylation of scopolamine. The process involves the reaction of scopolamine with methyl bromide in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction is typically carried out in an organic solvent like methanol or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions: Methylscopolamine bromide undergoes various chemical reactions, including:

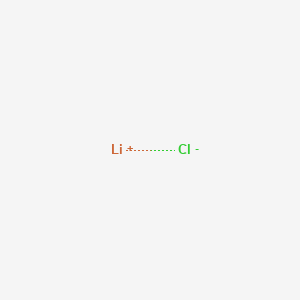

Substitution Reactions: The bromide ion can be substituted by other nucleophiles, such as chloride or iodide, under appropriate conditions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form scopolamine and methyl bromide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium chloride or potassium iodide, and the reactions are typically carried out in aqueous or alcoholic solutions.

Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed:

Substitution Reactions: The major products are the corresponding halide salts of methylscopolamine.

Hydrolysis: The major products are scopolamine and methyl bromide.

Aplicaciones Científicas De Investigación

Methylscopolamine bromide has a wide range of scientific research applications, including:

Chemistry: It is used to study the binding characteristics of muscarinic cholinergic receptors.

Biology: It serves as a tool to investigate the role of acetylcholine in various physiological processes.

Medicine: It is used as an adjunctive therapy for the treatment of peptic ulcers and to prevent motion sickness, nausea, and vomiting.

Industry: It is employed in the formulation of various pharmaceutical products

Mecanismo De Acción

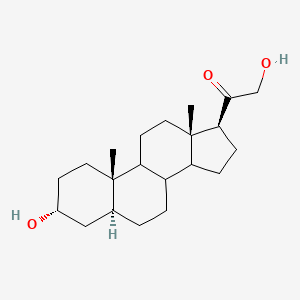

Methylscopolamine bromide exerts its effects by blocking muscarinic acetylcholine receptors. By acting as a muscarinic antagonist, it interferes with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. This action prevents communication between the nerves of the vestibule and the vomiting center in the brain, thereby preventing nausea and vomiting. Additionally, it reduces the volume and total acid content of gastric secretion, inhibits gastrointestinal motility, and reduces salivation .

Comparación Con Compuestos Similares

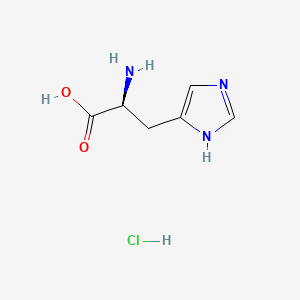

Hyoscine butylbromide: Another muscarinic antagonist used to treat gastrointestinal disorders.

Scopolamine hydrobromide: Used to prevent nausea and vomiting, particularly in motion sickness.

Atropine: A muscarinic antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation

Uniqueness of Methylscopolamine Bromide: this compound is unique due to its specific structural modifications, which enhance its ability to block muscarinic receptors effectively. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, reducing central nervous system side effects compared to other similar compounds .

Propiedades

Fórmula molecular |

C18H24BrNO4 |

|---|---|

Peso molecular |

398.3 g/mol |

Nombre IUPAC |

[(1S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14+,15+,16?,17?;/m1./s1 |

Clave InChI |

CXYRUNPLKGGUJF-JIRGPDKYSA-M |

SMILES isomérico |

C[N+]1([C@H]2CC(C[C@H]1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |

SMILES canónico |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;[(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763288.png)

![(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride](/img/structure/B10763306.png)

![3-Methyl-6-(3-[trifluoromethyl]phenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B10763311.png)

![[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] phosphate](/img/structure/B10763317.png)

![(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B10763331.png)

![8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763336.png)